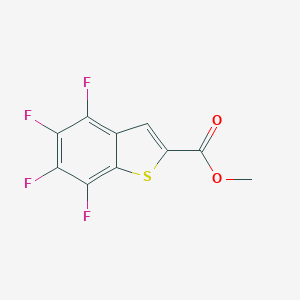

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate is a fluorinated benzothiophene derivative with the molecular formula C10H4F4O2S and a molecular weight of 264.2 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of the thiophene ring using molecular fluorine (F2) under controlled conditions . Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or N-fluorobenzenesulfonimide (NFSI) to achieve selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thiol-substituted benzothiophenes.

Applications De Recherche Scientifique

Chemistry

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate serves as a crucial building block for synthesizing more complex fluorinated organic compounds. Its reactivity allows for various chemical transformations:

- Oxidation : Can be oxidized to form sulfoxides or sulfones using reagents like potassium permanganate (KMnO4).

- Reduction : Reduces to thiol derivatives using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution Reactions : Nucleophilic substitutions can occur at the fluorinated positions with nucleophiles such as amines or thiols .

Biology

Research indicates potential biological activities:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anticancer Activity : Explored for its ability to inhibit cancer cell growth through specific molecular pathways .

Medicine

In medicinal chemistry, this compound is examined for:

- Drug Development : Its structural properties may lead to improved pharmacokinetic profiles in drug candidates.

- Bioactive Molecules : The compound's interactions with biological systems are studied to design therapeutics targeting specific diseases .

Industry

The compound finds applications in:

- Advanced Materials Production : Utilized in the creation of liquid crystals and organic semiconductors due to its unique electronic properties.

- Chemical Manufacturing : Serves as an intermediate in the production of various fluorinated chemicals .

Case Study 1: Anticancer Activity

Research conducted on the anticancer properties of this compound revealed promising results against specific cancer cell lines. The study utilized various concentrations of the compound to assess cell viability and proliferation rates.

Case Study 2: Synthesis and Characterization

A comprehensive study on the synthesis routes of this compound highlighted its versatility as a precursor in developing other fluorinated compounds. The characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product.

Mécanisme D'action

The mechanism of action of Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5,6,7-tetrafluoro-2-methyl-1-benzothiophene: Similar structure but with a methyl group instead of a carboxylate ester.

Benzo[b]thiophene, 6-methyl-: Lacks fluorine atoms and has a methyl group at the 6-position.

Uniqueness

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate is unique due to the presence of four fluorine atoms on the benzothiophene ring, which significantly alters its chemical and physical properties compared to non-fluorinated analogues . This fluorination enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Activité Biologique

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate (CAS No. 155167-42-3) is a fluorinated benzothiophene derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes four fluorine atoms that enhance its biological activity and pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H4F4O2S |

| Molar Mass | 264.2 g/mol |

| Density | 1.574 g/cm³ (predicted) |

| Boiling Point | 310.6 °C (predicted) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets due to the presence of fluorine atoms. These atoms enhance lipophilicity and metabolic stability, facilitating effective interactions with biological membranes and enzymes. The compound has been investigated for several pharmacological effects:

- Anti-inflammatory : It exhibits potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

- Antimicrobial : The compound has shown promising results against various bacterial strains.

- Anticancer : Its structural properties suggest potential applications in cancer therapy.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of compounds related to the benzothiophene structure. This compound was part of a series that showed selective COX-2 inhibition with IC50 values ranging from 0.31 to 1.40 µM. The selectivity index for these compounds ranged from 48.8 to 183.8, indicating a strong preference for COX-2 over COX-1 .

Antimicrobial Activity

Research indicates that benzothiophene derivatives possess broad-spectrum antimicrobial properties. This compound has been tested against various pathogens, demonstrating effective inhibition comparable to standard antibiotics .

Case Study 1: COX Inhibition

In a recent study on the anti-inflammatory properties of benzothiophene derivatives, this compound was synthesized and evaluated for its COX inhibitory potential. The results showed that it significantly reduced paw edema in carrageenan-induced rat models compared to celecoxib .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of various benzothiophene derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound exhibited notable antibacterial activity with minimal cytotoxicity in vitro .

Propriétés

IUPAC Name |

methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F4O2S/c1-16-10(15)4-2-3-5(11)6(12)7(13)8(14)9(3)17-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASHSXKOOYCGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C(C(=C2S1)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570139 | |

| Record name | Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155167-42-3 | |

| Record name | Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.